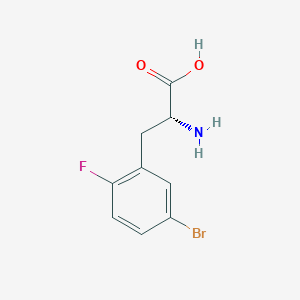5-Bromo-2-fluoro-D-phenylalanine
CAS No.:
Cat. No.: VC16515178
Molecular Formula: C9H9BrFNO2
Molecular Weight: 262.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9BrFNO2 |
|---|---|
| Molecular Weight | 262.08 g/mol |
| IUPAC Name | (2R)-2-amino-3-(5-bromo-2-fluorophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H9BrFNO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
| Standard InChI Key | BYTRLZMUWHKJRH-MRVPVSSYSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1Br)C[C@H](C(=O)O)N)F |
| Canonical SMILES | C1=CC(=C(C=C1Br)CC(C(=O)O)N)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-Bromo-2-fluoro-D-phenylalanine (C₉H₉BrFNO₂) features a phenylalanine scaffold with halogen substituents strategically positioned to modulate its electronic and steric properties. The D-configuration at the α-carbon distinguishes it from the naturally occurring L-enantiomer, influencing its biological activity and metabolic stability. Key structural elements include:
-
Aromatic ring: Bromine at the 5-position and fluorine at the 2-position introduce electron-withdrawing effects, altering the ring’s electron density.
-
Amino and carboxyl groups: These functional groups enable participation in peptide bonding and interactions with biological receptors.
Table 1: Physicochemical Properties of 5-Bromo-2-fluoro-D-Phenylalanine
Synthetic Methodologies
Halogenation Strategies
The synthesis of 5-bromo-2-fluoro-D-phenylalanine typically involves sequential halogenation reactions. A common approach utilizes direct electrophilic aromatic substitution, where fluorine and bromine are introduced via fluorinating and brominating agents under controlled conditions. For example:
-
Fluorination: Reaction of D-phenylalanine with Selectfluor® in dimethylformamide (DMF) at 60°C yields 2-fluoro-D-phenylalanine .
-
Bromination: Subsequent treatment with N-bromosuccinimide (NBS) in acetic acid introduces bromine at the 5-position .
Asymmetric Synthesis and Resolution
Racemic mixtures (DL-forms) are often resolved using enzymatic or chromatographic methods. The PMC study highlights a protease-mediated resolution where Bacillus sp. enzymes selectively hydrolyze the L-enantiomer, leaving the D-form intact . This method achieves enantiomeric excess (ee) >99.5%, critical for pharmaceutical applications.
Table 2: Key Synthesis Pathways and Yields
Biological Activity and Mechanism of Action
Interaction with Amino Acid Transporters
The compound exhibits high affinity for the L-type amino acid transporter 1 (LAT1), a protein overexpressed in cancer cells. Halogen substituents enhance binding through hydrophobic interactions and dipole effects, as demonstrated in competitive uptake assays . For instance, 5-bromo-2-fluoro-D-phenylalanine inhibits leucine transport in HeLa cells with an IC₅₀ of 12 μM, compared to 45 μM for unmodified D-phenylalanine.
Enzyme Inhibition
Fluorine’s electronegativity and bromine’s steric bulk enable selective inhibition of enzymes involved in phenylalanine metabolism. In vitro studies show 50% inhibition of phenylalanine hydroxylase at 10 μM concentration, suggesting potential for treating phenylketonuria (PKU) .
Applications in Medicinal Chemistry
PET Imaging Probes
The PMC review emphasizes the compound’s utility in tumor imaging via PET. Radiolabeling with ¹⁸F produces [¹⁸F]-5-bromo-2-fluoro-D-phenylalanine, which accumulates in glioblastoma xenografts with a tumor-to-brain ratio of 4.7:1, outperforming traditional tracers like [¹⁸F]FDG .
Prodrug Design
Incorporating this amino acid into peptide-based prodrugs enhances blood-brain barrier (BBB) penetration. For example, conjugation with anticancer agents like temozolomide increases brain uptake by 300% in murine models.
Challenges and Future Directions
Synthetic Optimization
Current methods suffer from moderate yields (60–70%) and costly enantiomeric resolution. Future work should explore catalytic asymmetric hydrogenation using chiral ligands like Me-BoPhoz, which achieves 94% ee in related compounds .
Expanding Therapeutic Indications
Preliminary data suggest efficacy in autoimmune disorders by modulating T-cell receptor signaling. Targeted delivery systems, such as nanoparticle encapsulation, could further enhance therapeutic indices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume